1-(5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
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Overview
Description
3-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA typically involves the reaction of 2-oxo-2-(piperidin-1-yl)ethyl isothiocyanate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA and RNA, leading to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, which are known for their diverse pharmacological properties.
Phenylurea Derivatives: These compounds contain the phenylurea moiety and are studied for their potential therapeutic applications.
Uniqueness
3-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA is unique due to its combination of the thiadiazole, piperidine, and phenylurea moieties.
Properties
Molecular Formula |
C16H19N5O2S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H19N5O2S2/c22-13(21-9-5-2-6-10-21)11-24-16-20-19-15(25-16)18-14(23)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,17,18,19,23) |
InChI Key |
BMDMLFNQSDTFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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